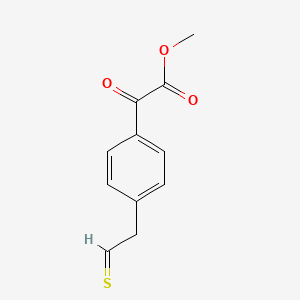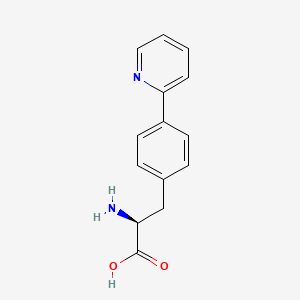![molecular formula C7H5N3O2 B12944803 7-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12944803.png)
7-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Hydroxypyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various scientific fields. This compound belongs to the pyridopyrimidine family, which is known for its diverse biological activities and structural resemblance to purines, making it a valuable target for medicinal chemistry research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one typically involves the cyclocondensation of 2-amino-nicotinonitriles with carbonyl compounds. One efficient method utilizes microwave-assisted synthesis in an aqueous medium, catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This method offers high yields and is environmentally friendly .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing reaction conditions such as solvent choice, catalyst concentration, and reaction time to achieve maximum yield and purity. The use of microwave irradiation and green chemistry principles is increasingly favored in industrial settings .
化学反应分析
Types of Reactions: 7-Hydroxypyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit enhanced biological activities .
科学研究应用
7-Hydroxypyrido[2,3-d]pyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: Research has shown its potential as an anti-inflammatory, antimicrobial, and antitumor agent. .
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 7-hydroxypyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as Bruton’s tyrosine kinase (BTK). By inhibiting BTK, the compound can modulate B-cell signaling, which is crucial in the pathogenesis of autoimmune diseases like rheumatoid arthritis. The inhibition of BTK disrupts downstream signaling pathways, leading to reduced inflammation and immune response .
相似化合物的比较
7-Deazaadenine: This compound is structurally similar but lacks the hydroxyl group at the 7-position.
Pyrrolo[2,3-d]pyrimidin-4-amines: These derivatives have varied substitutions at the 4-position, offering different biological activities.
Uniqueness: 7-Hydroxypyrido[2,3-d]pyrimidin-4(1H)-one stands out due to its hydroxyl group, which can participate in hydrogen bonding, enhancing its interaction with biological targets. This unique feature contributes to its potent biological activities and makes it a valuable compound for drug development .
属性
分子式 |
C7H5N3O2 |
|---|---|
分子量 |
163.13 g/mol |
IUPAC 名称 |
3,8-dihydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C7H5N3O2/c11-5-2-1-4-6(10-5)8-3-9-7(4)12/h1-3H,(H2,8,9,10,11,12) |
InChI 键 |
JLMSDOWITZEREA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)NC2=C1C(=O)NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-((S)-2,2-Dioxido-2-thia-8-azaspiro[4.5]decan-4-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12944722.png)


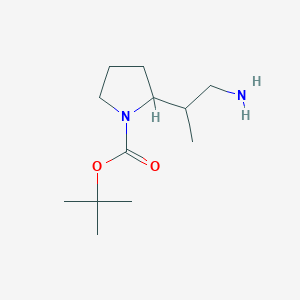
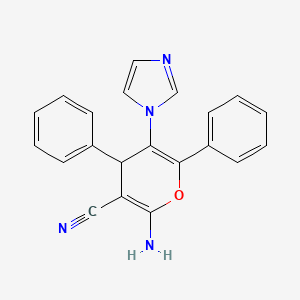
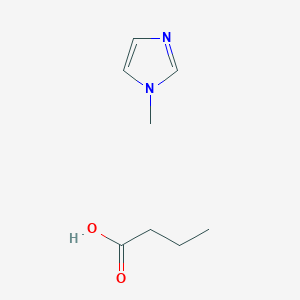
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B12944745.png)

![2-([(2,4-Dimethoxyphenyl)methyl]amino)acetonitrile](/img/structure/B12944751.png)
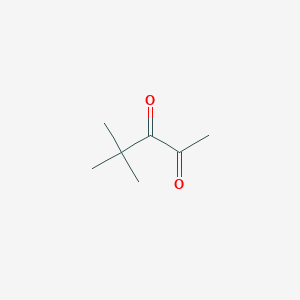
![N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine](/img/structure/B12944758.png)
